Tert-butyl 6-ethylamino-2,3-dihydro-indole-1-carboxylate
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Overview
Description
Tert-butyl 6-ethylamino-2,3-dihydro-indole-1-carboxylate is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, making them important in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-ethylamino-2,3-dihydro-indole-1-carboxylate typically involves the reaction of 6-ethylamino-2,3-dihydroindole with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-ethylamino-2,3-dihydro-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different products.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, acids, and bases are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield various amine derivatives .
Scientific Research Applications
Tert-butyl 6-ethylamino-2,3-dihydro-indole-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 6-ethylamino-2,3-dihydro-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, enzymes, and proteins, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 1-indolecarboxylate: Another indole derivative with similar chemical properties.
Tert-butyl indoline-1-carboxylate: A related compound with a slightly different structure
Uniqueness
Tert-butyl 6-ethylamino-2,3-dihydro-indole-1-carboxylate is unique due to its specific substitution pattern on the indole ring, which can lead to distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C15H22N2O2 |
---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
tert-butyl 6-(ethylamino)-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C15H22N2O2/c1-5-16-12-7-6-11-8-9-17(13(11)10-12)14(18)19-15(2,3)4/h6-7,10,16H,5,8-9H2,1-4H3 |
InChI Key |
IPHDOJQVAUETCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC2=C(CCN2C(=O)OC(C)(C)C)C=C1 |
Origin of Product |
United States |
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